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Compound of Interest

Compound Name:
(4-(Diethylcarbamoyl)-2-

methoxyphenyl)boronic acid

Cat. No.: B1418417 Get Quote

CAS Number: 913835-34-4

Introduction: The Strategic Importance of
Substituted Phenylboronic Acids in Modern Drug
Discovery
Boronic acids and their derivatives have emerged from the periphery of chemical curiosities to

become indispensable tools in the arsenal of medicinal chemists.[1][2] Their unique ability to

form reversible covalent bonds with diols, coupled with their utility as key building blocks in

carbon-carbon bond-forming reactions, has cemented their role in the synthesis of complex

bioactive molecules.[1] The approval of drugs like bortezomib, a proteasome inhibitor for

treating multiple myeloma, has vanquished early concerns about the toxicity of boron-

containing compounds and spurred a renaissance in their investigation.[2][3]

(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is a bespoke building block that offers

a trifecta of functionalities: a reactive boronic acid moiety for cross-coupling reactions, a

methoxy group that influences electronic properties and conformation, and a diethylcarbamoyl

(benzamide) group that can act as a hydrogen bond acceptor and impart desirable

pharmacokinetic properties. This guide provides a comprehensive technical overview of this
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reagent, from its fundamental properties and synthesis to its practical applications and

analytical characterization, designed for researchers and scientists in drug development.

Physicochemical and Structural Characteristics
A thorough understanding of a molecule's properties is foundational to its effective application.

Below is a summary of the key characteristics of (4-(Diethylcarbamoyl)-2-
methoxyphenyl)boronic acid.

Property Value Source

CAS Number 913835-34-4 [4]

Molecular Formula C₁₂H₁₈BNO₄ [4][5]

Molecular Weight 251.09 g/mol [1][5]

IUPAC Name
(4-(Diethylcarbamoyl)-2-

methoxyphenyl)boronic acid
[4]

Synonyms

N,N-DIETHYL 4-BORONO-3-

METHOXYBENZAMIDE, [4-

(DIETHYLCARBAMOYL)-2-

METHOXY]PHENYLBORONI

C ACID

[4]

Appearance
Typically a white to off-white

solid
Inferred

Purity
Commercially available up to

97%
[5]

Proposed Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for (4-(Diethylcarbamoyl)-2-
methoxyphenyl)boronic acid is not readily available in the literature, a robust and logical

synthetic route can be proposed based on established organometallic methodologies. The

workflow involves two primary stages: the synthesis of the key benzamide precursor followed

by a borylation reaction.
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Diagram of Proposed Synthetic Pathway

Part 1: Precursor Synthesis

Part 2: Borylation
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Caption: Proposed two-part synthesis of the target compound.

Part 1: Synthesis of N,N-Diethyl-4-bromo-3-
methoxybenzamide (Precursor)
The initial step involves the formation of the benzamide from the corresponding carboxylic acid.

Protocol:

Activation of Carboxylic Acid: To a solution of 4-Bromo-3-methoxybenzoic acid (1.0 eq) in an

anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or

Ar), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or thionyl chloride

(1.2 eq).[6][7] Stir the reaction at room temperature until the acid is fully activated (typically

1-2 hours, can be monitored by IR for disappearance of the broad O-H stretch).

Amidation: Cool the reaction mixture to 0 °C. Add diethylamine (2.5 eq) dropwise.[8]

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction with water and extract the product with an organic solvent like

ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃

solution, and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude N,N-diethyl-4-bromo-3-methoxybenzamide. This

precursor can be purified by column chromatography if necessary.

Part 2: Miyaura Borylation and Hydrolysis
This step introduces the boronic acid functionality via a palladium-catalyzed reaction.

Protocol:

Reaction Setup: In a Schlenk flask, combine N,N-diethyl-4-bromo-3-methoxybenzamide (1.0

eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%),

and a base, typically potassium acetate (KOAc) (3.0 eq).
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Solvent and Reaction: Add a suitable anhydrous solvent (e.g., dioxane or DMSO) and degas

the mixture. Heat the reaction under an inert atmosphere at 80-100 °C for several hours until

the starting material is consumed (monitored by TLC or LC-MS).

Intermediate Isolation: After cooling, dilute the reaction mixture with an organic solvent and

filter through a pad of celite to remove palladium residues. The solvent is then removed in

vacuo to yield the crude boronate ester intermediate.

Hydrolysis to Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic

acid by stirring with an aqueous acid (e.g., 2M HCl) in a solvent like diethyl ether or THF, or

by transesterification with a phase-transfer catalyst.

Final Purification: The final product, (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic
acid, often presents purification challenges due to its amphiphilic nature and tendency to

form boroxines (anhydrides).

Purification Strategies for Arylboronic Acids
Purification is a critical step that often requires specialized techniques beyond standard silica

gel chromatography.

Recrystallization: For solid materials, recrystallization from a suitable solvent system (e.g.,

water, ethanol/water, or ethyl acetate/hexanes) can be highly effective.[9][10]

Acid-Base Extraction: A common method involves dissolving the crude product in a nonpolar

organic solvent (like diethyl ether) and extracting with a mild aqueous base (e.g., NaOH).[11]

The boronic acid forms a water-soluble boronate salt, leaving non-acidic impurities in the

organic layer. The aqueous layer is then acidified, causing the pure boronic acid to

precipitate, which can be collected by filtration.[11]

Specialized Chromatography: Standard silica gel can lead to decomposition. Using boric

acid-treated silica gel or neutral alumina can mitigate this issue.[9][12]

Key Applications in Medicinal Chemistry and
Organic Synthesis
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The structural motifs within (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid make it a

valuable reagent for creating diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions
This is the paramount application of arylboronic acids.[13][14] They serve as the organoboron

component in this palladium-catalyzed reaction to form C(sp²)-C(sp²) bonds with aryl,

heteroaryl, or vinyl halides/triflates. The presence of the methoxy and diethylcarbamoyl groups

can influence the electronic nature of the aromatic ring, thereby modulating its reactivity and

the properties of the final product.

Diagram of Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is prized for its mild conditions and high tolerance of various functional groups,

making it a cornerstone of modern drug synthesis.[13][15]
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Scaffold for Bioactive Molecules
The benzamide moiety is a well-established pharmacophore found in numerous approved

drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory,

and anticancer effects. By incorporating this feature directly into the boronic acid building block,

chemists can rapidly synthesize libraries of compounds for screening. The N,N-diethyl

substitution prevents the formation of intermolecular hydrogen bonds that can lead to poor

solubility, a common issue with primary and secondary amides.

Analytical Characterization
Confirming the identity and purity of (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is

crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not publicly available, we can predict

the key features based on its structure and data from analogous compounds.[16][17][18]
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Technique Expected Features

¹H NMR

- Aromatic Protons: 3 signals in the aromatic

region (~7.0-8.0 ppm). - Methoxy Group: A

singlet at ~3.9 ppm (3H). - Ethyl Groups: Two

signals, a quartet (~3.4 ppm, 4H) and a triplet

(~1.2 ppm, 6H), corresponding to the -CH₂- and

-CH₃ groups of the diethylamide. - Boronic Acid

Protons: A broad singlet for the B(OH)₂ protons,

which is D₂O exchangeable.

¹³C NMR

- Carbonyl Carbon: A signal in the range of 165-

170 ppm. - Aromatic Carbons: Signals between

110-160 ppm, including the carbon attached to

boron which will be a broad signal. - Methoxy

Carbon: A signal around 55-60 ppm. - Ethyl

Carbons: Signals for the -CH₂- (~40-45 ppm)

and -CH₃ (~13-15 ppm) groups.

FT-IR

- O-H Stretch: A broad band from the B(OH)₂

group around 3200-3500 cm⁻¹. - C=O Stretch: A

strong amide carbonyl stretch around 1630

cm⁻¹. - C-O Stretch: A signal for the aryl-ether

around 1250 cm⁻¹. - B-O Stretch: A strong band

around 1350 cm⁻¹.

Mass Spec (ESI)

- [M+H]⁺: Expected at m/z 252.1. - [M-H]⁻:

Expected at m/z 250.1. - Dehydration products

(e.g., loss of H₂O) may also be observed.

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) coupled with a mass spectrometer (MS) is the gold standard for

assessing the purity of boronic acids.

Typical HPLC Method Conditions:

Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic

acid or 10 mM ammonium acetate to improve peak shape.

Detection: UV detection (e.g., at 254 nm) and/or ESI-MS.

This methodology allows for the separation and quantification of the desired product from

starting materials, by-products, and common impurities like boroxines.

Conclusion
(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid represents a sophisticated and highly

versatile building block for contemporary chemical research. Its pre-installed functionalities—a

reactive boronic acid, a modulating methoxy group, and a pharmaceutically relevant

diethylbenzamide—provide a streamlined pathway to complex molecules of interest. By

understanding its synthesis, purification, and analytical characterization as detailed in this

guide, researchers can effectively leverage this reagent to accelerate the discovery and

development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemrxiv.org [chemrxiv.org]

2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications -
MedChemComm (RSC Publishing) [pubs.rsc.org]

4. pubs.acs.org [pubs.acs.org]

5. chemrxiv.org [chemrxiv.org]

6. N,N-DIETHYL 4-BROMO-3-METHOXYBENZAMIDE 98 synthesis - chemicalbook
[chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1418417?utm_src=pdf-body
https://www.benchchem.com/product/b1418417?utm_src=pdf-custom-synthesis
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00119h
https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00119h
https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.2c01174
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/649bf5039ea64cc1671b1ea3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.chemicalbook.com/synthesis/n-n-diethyl-4-bromo-3-methoxybenzamide-98.htm
https://www.chemicalbook.com/synthesis/n-n-diethyl-4-bromo-3-methoxybenzamide-98.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. reddit.com [reddit.com]

11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google
Patents [patents.google.com]

12. researchgate.net [researchgate.net]

13. Suzuki Coupling [organic-chemistry.org]

14. chem.libretexts.org [chem.libretexts.org]

15. pubs.rsc.org [pubs.rsc.org]

16. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR
[m.chemicalbook.com]

17. spectrabase.com [spectrabase.com]

18. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to (4-(Diethylcarbamoyl)-2-
methoxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-
boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/360562368_A_new_method_for_the_synthesis_of_NN-diethyl-m-methylbenzamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159177/
https://www.researchgate.net/post/How_to_purify_boronic_acids_boronate_esters
https://www.reddit.com/r/chemistry/comments/7kwjrb/purification_of_boronic_acids/?rdt=35559
https://patents.google.com/patent/WO2005019229A1/en
https://patents.google.com/patent/WO2005019229A1/en
https://www.researchgate.net/publication/270618248_A_Facile_Chromatographic_Method_for_Purification_of_Pinacol_Boronic_Esters
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pubs.rsc.org/en/content/getauthorversionpdf/c5nj03450g
https://m.chemicalbook.com/SpectrumEN_99768-12-4_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_99768-12-4_1HNMR.htm
https://spectrabase.com/compound/DA0t1G6AjfN
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b1418417#4-diethylcarbamoyl-2-methoxyphenyl-boronic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1418417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

